Leu-Pro-Phe-Phe-Asp Acetate

Description

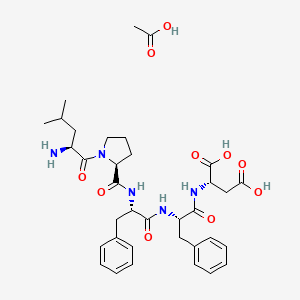

Structure

2D Structure

Properties

Molecular Formula |

C35H47N5O10 |

|---|---|

Molecular Weight |

697.8 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C33H43N5O8.C2H4O2/c1-20(2)16-23(34)32(44)38-15-9-14-27(38)31(43)36-25(18-22-12-7-4-8-13-22)29(41)35-24(17-21-10-5-3-6-11-21)30(42)37-26(33(45)46)19-28(39)40;1-2(3)4/h3-8,10-13,20,23-27H,9,14-19,34H2,1-2H3,(H,35,41)(H,36,43)(H,37,42)(H,39,40)(H,45,46);1H3,(H,3,4)/t23-,24-,25-,26-,27-;/m0./s1 |

InChI Key |

SDNHANHEHYOWMZ-HYRZFBCKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)O)N.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Leu Pro Phe Phe Asp Acetate

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) stands as the cornerstone for assembling Leu-Pro-Phe-Phe-Asp, offering significant advantages over solution-phase methods by simplifying the purification process at each step. bachem.com The peptide is constructed sequentially while anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple washing. bachem.comvaia.com

Fmoc/Boc Strategies and Optimization

The synthesis of Leu-Pro-Phe-Phe-Asp and its analogs is commonly achieved using the standard 9-fluorenylmethoxycarbonyl (Fmoc) chemistry on an automated peptide synthesizer. nih.gov The Fmoc protecting group, which is base-labile, is favored for its mild removal conditions, typically using piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This approach minimizes side reactions, which is crucial for the integrity of the final peptide. americanpeptidesociety.org

The general cycle of SPPS involves the deprotection of the Nα-protecting group, followed by washing, coupling of the next protected amino acid, and another series of washes. bachem.com For the synthesis of Leu-Pro-Phe-Phe-Asp, a Rink amide resin can be used as the solid support, which allows for the eventual cleavage of the peptide with a C-terminal amide. nih.gov Coupling reagents such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) are employed in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF to facilitate the formation of peptide bonds. nih.gov

Optimization of coupling times is a critical factor. For instance, while a standard coupling time of 1 hour per amino acid was sufficient for the synthesis of the base LPFFD peptide, longer coupling times of up to 2 hours were necessary for certain modified versions to achieve higher yields. nih.gov The progress of the synthesis can be monitored at each cycle by quantifying the amount of Fmoc group removed. luxembourg-bio.com

Alternatively, the tert-butyloxycarbonyl (Boc) strategy can be employed. This method utilizes an acid-labile Boc group, which is removed with acids like trifluoroacetic acid (TFA). americanpeptidesociety.org While effective, the harsher acidic conditions of the Boc strategy can sometimes lead to peptide degradation. americanpeptidesociety.org The choice between Fmoc and Boc strategies depends on the specific sequence and desired final modifications. slideshare.net

Table 1: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Base-labile (e.g., Piperidine in DMF) | Acid-labile (e.g., Trifluoroacetic acid - TFA) |

| Side Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Acid-labile (varying acid sensitivity) |

| Cleavage from Resin | Strong acid (e.g., TFA) | Strong acid (e.g., HF) |

| Advantages | Milder deprotection conditions, suitable for complex peptides. americanpeptidesociety.org | Historically well-established. |

| Disadvantages | Potential for side reactions like diketopiperazine formation with specific sequences. nih.gov | Harsher deprotection conditions can lead to peptide degradation. americanpeptidesociety.org |

Microwave-Assisted Peptide Synthesis Techniques

Microwave-assisted peptide synthesis (MAPS) has emerged as a valuable tool for accelerating the synthesis process. google.com By using microwave irradiation, the coupling and deprotection steps can be performed more rapidly and efficiently. google.comnih.gov This technique can be particularly beneficial for synthesizing longer or more complex peptides, potentially improving the purity and yield of the final product. nih.gov Fully automated synthesizers that incorporate microwave irradiation are now commercially available, allowing for precise control over the synthesis conditions. bachem.com

Post-Synthetic Modifications and Derivatization

Following the assembly of the core Leu-Pro-Phe-Phe-Asp sequence, various post-synthetic modifications can be introduced to enhance its properties. These modifications are crucial for altering the peptide's stability, and other biochemical characteristics.

N-Terminal Acetylation and C-Terminal Amidation

A common modification of the Leu-Pro-Phe-Phe-Asp peptide is N-terminal acetylation and C-terminal amidation, resulting in Ac-Leu-Pro-Phe-Phe-Asp-NH2. cpcscientific.com

N-Terminal Acetylation: The addition of an acetyl group to the N-terminus of a peptide can increase its stability. nih.gov This modification can protect the peptide from degradation by aminopeptidases. nih.gov

C-Terminal Amidation: The amidation of the C-terminus, often achieved by using an amide resin during SPPS, can enhance a peptide's biological activity and bioavailability. frontiersin.org It can also increase the peptide's resistance to carboxypeptidases.

Cyclization Strategies and Macrocyclization

Cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity and stability. nih.gov While specific examples of cyclized Leu-Pro-Phe-Phe-Asp are not detailed in the provided search results, general cyclization strategies involve introducing reactive side chains, such as cysteine residues, to form intramolecular disulfide bonds. nih.gov This conformational constraint can be a key factor in improving the desired biological effects of the peptide. nih.gov

Site-Specific Amino Acid Substitutions (e.g., D-Amino Acids)

To further probe the structure-activity relationship and improve stability, site-specific amino acid substitutions are employed. nih.gov This can involve replacing a standard L-amino acid with its D-enantiomer or with other non-canonical amino acids. nih.govnih.gov

D-Amino Acid Substitution: The incorporation of D-amino acids can significantly increase a peptide's resistance to proteolytic degradation, thereby prolonging its half-life in biological systems. nih.gov However, such substitutions can also alter the peptide's secondary structure and biological activity. nih.gov The impact of a D-amino acid substitution is position-dependent and must be evaluated on a case-by-case basis. researchgate.net

Aromatic Modifications: Studies have explored modifying the Leu-Pro-Phe-Phe-Asp peptide by substituting amino acids with other aromatic residues, such as tryptophan. nih.gov These modifications aim to enhance binding affinities to target molecules through improved aromatic interactions. nih.gov Research has shown that tryptophan-modified LPFFD peptides can exhibit better binding affinities. nih.gov

Table 2: Investigated Modifications of the LPFFD Peptide

| Modification Type | Example | Purpose |

| Aromatic Substitution | Tryptophan-modified LPFFD nih.gov | Enhance binding affinity to target fibrils. nih.gov |

PEGylation and Other Conjugations for Research Stability

Chemical modification is a powerful strategy to improve the properties of peptides like Leu-Pro-Phe-Phe-Asp for research purposes. frontiersin.org Conjugation, the process of attaching other chemical moieties, can enhance stability, alter solubility, and, in immunological studies, increase antigenicity. researchgate.netnih.gov

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely used method to enhance the thermal stability, solubility, and circulating half-life of peptides and proteins. nih.govfrontiersin.org By increasing the hydrodynamic volume of the peptide, PEGylation can provide a steric shield, protecting the peptide backbone from proteolytic enzyme degradation. nih.govfrontiersin.org

For the Leu-Pro-Phe-Phe-Asp peptide, PEGylation could be strategically directed to specific functional groups. The most common conjugation sites on peptides are the α-amino group at the N-terminus and the ε-amino group of lysine (B10760008) residues. frontiersin.org Since Leu-Pro-Phe-Phe-Asp lacks a lysine, the primary amine on the N-terminal Leucine (B10760876) is a prime target for modification. Alternatively, the side-chain carboxyl group of Aspartic acid offers another potential site for conjugation, although this is a less common approach. The process typically involves reacting the peptide with an activated PEG derivative, such as an N-hydroxysuccinimide (NHS) ester of PEG, which readily forms a stable amide bond with the N-terminal amine under aqueous conditions. nih.gov

Other Conjugations: For applications such as antibody production, small peptides (haptens) like Leu-Pro-Phe-Phe-Asp are often conjugated to larger carrier proteins to elicit a robust immune response. researchgate.netprfal.com Common carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). prfal.com The conjugation process involves bifunctional cross-linking agents that react with functional groups on both the peptide and the carrier protein. The N-terminal amine and the C-terminal carboxyl group of the Aspartic acid side chain on Leu-Pro-Phe-Phe-Asp are the primary handles for such reactions.

The choice of conjugation strategy depends on the intended research application and the desired physicochemical properties of the final conjugate.

Table 1: Potential Conjugation Strategies for Leu-Pro-Phe-Phe-Asp

| Conjugation Strategy | Target Moiety | Potential Conjugation Site on Peptide | Purpose |

|---|---|---|---|

| PEGylation | Polyethylene Glycol (PEG) | N-terminal α-amino group (Leucine) | Increase stability, solubility, and half-life. frontiersin.orgnih.gov |

| Carrier Protein Conjugation | Keyhole Limpet Hemocyanin (KLH) | N-terminal α-amino group or Asp side-chain | Enhance immunogenicity for antibody production. prfal.com |

| Carrier Protein Conjugation | Bovine Serum Albumin (BSA) | N-terminal α-amino group or Asp side-chain | Enhance immunogenicity for antibody production. prfal.com |

| Small Molecule Labeling | Biotin | N-terminal α-amino group or Asp side-chain | For detection and purification in affinity-based assays. |

Purification and Characterization Techniques in Peptide Synthesis Research

Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from protecting groups. researchgate.net Therefore, rigorous purification and characterization are essential to isolate the target peptide and confirm its identity and purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the purification and purity analysis of synthetic peptides. americanpeptidesociety.orgresearchgate.net The method separates molecules based on their hydrophobicity. americanpeptidesociety.org In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.

For the peptide Leu-Pro-Phe-Phe-Asp, its composition suggests significant hydrophobicity due to the presence of two Phenylalanine residues and one Leucine residue. wikipedia.org This characteristic makes it an ideal candidate for RP-HPLC purification. The peptide will adsorb to the hydrophobic stationary phase, typically a silica (B1680970) support derivatized with C18 (octadecyl) alkyl chains. americanpeptidesociety.org

Purification is achieved by applying a gradient of increasing organic solvent concentration to the mobile phase. harvardapparatus.com A common mobile phase system consists of water (Solvent A) and acetonitrile (B52724) (ACN, Solvent B), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). harvardapparatus.com TFA serves to protonate the peptide's carboxyl groups and acidic amino acid side chains, and it forms ion pairs with the protonated amino groups, which improves peak shape and resolution. The peptide remains bound to the column until the concentration of acetonitrile in the mobile phase is high enough to cause its desorption and elution. harvardapparatus.com The purity of the collected fractions is then assessed by analytical RP-HPLC, and those meeting the required purity level are pooled.

Table 2: Typical RP-HPLC Parameters for Leu-Pro-Phe-Phe-Asp Purification

| Parameter | Description |

|---|---|

| Column | Preparative C18 silica column (e.g., 10 µm particle size, 300 Å pore size). pharmtech.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN). harvardapparatus.com |

| Flow Rate | Dependent on column diameter, typically in the mL/min range. |

| Gradient | A linear gradient of increasing %B, e.g., 5% to 65% B over 30-60 minutes. |

| Detection | UV absorbance, typically at 214 nm (peptide bond) and 280 nm (aromatic side chains). researchgate.net |

Mass Spectrometry for Identity Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for confirming the identity of a synthesized peptide. nih.gov It provides a highly accurate measurement of the molecular weight of the compound, allowing for verification against the calculated theoretical mass.

For Leu-Pro-Phe-Phe-Asp Acetate (B1210297), the primary analysis would involve electrospray ionization (ESI) coupled with a mass analyzer. The resulting spectrum would show peaks corresponding to the protonated molecule [M+H]⁺. The calculated monoisotopic mass of the neutral peptide (C₃₃H₄₁N₅O₈) is 651.2955 Da. The acetate salt would thus have an expected mass of approximately 711.33 Da.

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, the parent ion of the peptide is isolated and fragmented, typically through collision-induced dissociation (CID). This process cleaves the peptide bonds at specific locations, generating a series of predictable fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the entire sequence to be read and verified.

Table 3: Calculated m/z of Major Fragment Ions for Leu-Pro-Phe-Phe-Asp ([M+H]⁺)

| Amino Acid | b-ion (m/z) | y-ion (m/z) |

|---|---|---|

| Leu | 114.0913 | 652.3028 |

| Pro | 211.1441 | 539.2115 |

| Phe | 358.2125 | 442.1587 |

| Phe | 505.2809 | 295.0903 |

| Asp | 620.3078 | 147.0219 |

This fragmentation pattern provides definitive proof of the peptide's primary structure, ensuring that the correct compound has been synthesized.

Structural Elucidation and Conformational Analysis of Leu Pro Phe Phe Asp Acetate

Primary Sequence Determinants of Peptide Structure

The primary structure, or amino acid sequence (Leucine-Proline-Phenylalanine-Phenylalanine-Aspartic Acid), is the fundamental determinant of the peptide's structural and functional properties. Each amino acid in the chain contributes unique characteristics that influence the local and global conformation of the molecule.

Leucine (B10760876) (Leu): An aliphatic, hydrophobic amino acid, leucine's isobutyl side chain contributes to hydrophobic interactions, which are a primary driving force for protein and peptide folding in aqueous environments. wikipedia.orgnih.gov It favors being buried within the core of a folded structure to minimize contact with water. wikipedia.org

Proline (Pro): Proline is unique among the 20 proteinogenic amino acids because its side chain forms a cyclic structure by bonding back to the backbone nitrogen atom, creating a pyrrolidine (B122466) ring. wikipedia.orgquora.com This rigid ring structure severely restricts the rotational freedom around the N-Cα (phi, φ) bond to approximately -65°. wikipedia.org Consequently, proline often acts as a "structural disruptor" or "helix breaker," interrupting regular secondary structures like α-helices and β-sheets. wikipedia.orgreddit.com It is frequently found in turns and loops, inducing sharp bends in the peptide backbone. wikipedia.org

Phenylalanine (Phe): This aromatic amino acid possesses a bulky and hydrophobic benzyl (B1604629) side chain. Phenylalanine residues are crucial for forming stable structural cores in proteins through hydrophobic interactions. nih.gov Furthermore, the phenyl rings can engage in π-π stacking interactions, which are vital for self-assembly and molecular recognition processes. mdpi.comacs.org

Aspartic Acid (Asp): As a hydrophilic amino acid, aspartic acid has a carboxylic acid side chain. wikipedia.org At physiological pH, this side chain is typically deprotonated and negatively charged, rendering it an acidic residue. wikipedia.orgchegg.com This charge allows for electrostatic interactions, such as salt bridges, and hydrogen bonding with water or other polar groups, making it likely to be exposed on the peptide's surface. wikipedia.org

The specific sequence of these residues dictates a complex interplay of forces. The N-terminal leucine provides a hydrophobic anchor, followed by the structurally rigid proline which introduces a kink. This leads into the highly hydrophobic Phe-Phe motif, and the peptide terminates with a hydrophilic and charged aspartic acid residue.

| Amino Acid | Code | Side Chain Property | Structural Role |

|---|---|---|---|

| Leucine | Leu / L | Hydrophobic, Aliphatic | Contributes to hydrophobic core |

| Proline | Pro / P | Hydrophobic, Cyclic | Induces turns, disrupts helices/sheets |

| Phenylalanine | Phe / F | Hydrophobic, Aromatic | Hydrophobic core, π-π stacking |

| Aspartic Acid | Asp / D | Hydrophilic, Acidic | Surface exposure, electrostatic interactions |

Secondary Structure Propensities and Conformational States

The combination of the rigid proline residue and the bulky Phe-Phe motif strongly influences the secondary structure of Leu-Pro-Phe-Phe-Asp. Rather than adopting canonical α-helical or β-sheet structures, the peptide is more likely to exist in less regular or turn-like conformations.

The presence of proline significantly restricts the available conformational space. wikipedia.orgnih.gov Its constrained phi angle makes it incompatible with the geometry of a standard α-helix and can introduce kinks that disrupt β-sheets. quora.comreddit.com Proline is, however, a key component in the formation of β-turns, which are structures that reverse the direction of the polypeptide chain. Furthermore, sequences containing proline can adopt a polyproline II (PPII) helix, a left-handed, extended helical structure that is increasingly recognized as an important conformation in signaling and protein-protein interactions. researchgate.netnih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. umich.edu Different secondary structures (α-helix, β-sheet, random coil, PPII helix) produce distinct CD spectra in the far-UV region (190-250 nm).

For a peptide like Leu-Pro-Phe-Phe-Asp, the CD spectrum would be a composite of the contributions from its constituent parts. The presence of proline suggests that the spectrum might exhibit features characteristic of a PPII helix or a β-turn. A PPII helical conformation is typically characterized by a strong negative band near 204-206 nm and a weak positive band around 228 nm. researchgate.netacs.org It is important to note that aromatic side chains, such as those of the two phenylalanine residues, can also contribute to the CD spectrum in this region, which can complicate the interpretation of secondary structure from the amide backbone signals alone. nih.gov A random coil conformation, which is also possible for a short, flexible peptide, would show a strong negative band near 200 nm.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution at atomic resolution. mdpi.com Techniques such as 1D and 2D NMR (e.g., COSY, TOCSY, NOESY) can provide information on through-bond and through-space connectivities between atoms.

For Leu-Pro-Phe-Phe-Asp, NMR would be used to:

Assign Resonances: Identify the specific proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals for each amino acid residue in the peptide. acs.org

Determine Torsion Angles: Measure coupling constants to determine dihedral angle restraints for the peptide backbone.

Detect Proximity: Nuclear Overhauser Effect (NOE) data reveals protons that are close in space (typically <5 Å), providing crucial distance restraints for calculating the 3D structure. This would be essential for defining the orientation of the Phe-Phe rings relative to each other and to the rest of the peptide.

Solid-state NMR could also be employed to characterize the structure of the peptide in an aggregated or self-assembled state, providing insights into the intermolecular interactions driving such processes. mdpi.com

Role of Hydrophobic and Hydrophilic Residues in Structural Dynamics

The structural dynamics of Leu-Pro-Phe-Phe-Asp are dominated by the interplay between its hydrophobic and hydrophilic components. The peptide possesses a significant hydrophobic character due to the side chains of Leucine, Proline, and the two Phenylalanine residues. wikipedia.org These are contrasted by the single, C-terminal hydrophilic Aspartic Acid residue. wikipedia.org

In an aqueous environment, the hydrophobic effect is a major driving force in peptide folding. nih.gov The hydrophobic side chains (Leu, Pro, Phe, Phe) will tend to shield themselves from water, promoting a collapsed or compact conformation. This can occur through intramolecular interactions or through intermolecular self-assembly, where multiple peptide molecules aggregate to bury their hydrophobic regions. nih.govyoutube.com The Phe-Phe motif, in particular, contributes significantly to this process through strong hydrophobic and π-π stacking interactions. acs.org

Conversely, the negatively charged C-terminal Aspartic Acid residue will preferentially interact with the polar water solvent. This hydrophilic tail can influence the solubility of the peptide and modulate the nature of its self-assembly. For instance, in an aggregate, the aspartic acid residues might be oriented towards the exterior, forming a hydrophilic surface that interfaces with the aqueous environment. Molecular dynamics simulations of Leu-Pro-Phe-Phe-Asp binding to amyloid-beta (Aβ) fibrils have shown the importance of both hydrophobic interactions and optimal electrostatic complementarity for strong binding.

| Residue(s) | Property | Likely Interaction Type | Structural Implication |

|---|---|---|---|

| Leu, Phe, Phe | Hydrophobic | Hydrophobic interactions | Drives folding/aggregation to bury side chains |

| Pro | Hydrophobic, Rigid | Steric constraints | Induces turns, limits backbone flexibility |

| Phe-Phe | Aromatic | π-π stacking | Stabilizes folded/aggregated states |

| Asp | Hydrophilic, Charged | Electrostatic, Hydrogen bonding | Promotes surface exposure, enhances solubility |

Structural Motifs and Their Contributions to Molecular Recognition (e.g., Phe-Phe motif)

A sequence motif is a short, recurring pattern of nucleotides or amino acids that is presumed to have a biological function. wikipedia.org In Leu-Pro-Phe-Phe-Asp, the most significant structural motif is the diphenylalanine (Phe-Phe) segment.

The Phe-Phe motif is recognized as a powerful minimalist building block for molecular self-assembly. mdpi.comnih.gov It is the core recognition motif in the Alzheimer's Aβ peptide, responsible for driving its aggregation into amyloid fibrils. mdpi.comnih.gov The primary driving forces for the self-assembly of Phe-Phe-containing peptides are π-π stacking interactions between the aromatic phenyl rings and hydrophobic interactions. acs.org These non-covalent forces can lead to the formation of highly ordered nanostructures, such as fibrils, tubes, and vesicles. mdpi.comrsc.org

In the context of Leu-Pro-Phe-Phe-Asp, the Phe-Phe motif is critical for molecular recognition. Studies have shown that this peptide can act as an inhibitor of Aβ aggregation. Its mechanism involves binding to Aβ fibrils, with the Phe-Phe motif playing a key role in this interaction. Molecular simulations indicate that the peptide binds in a groove on the surface of the Aβ fibril, with its aromatic side chains making favorable van der Waals contacts and π-π stacking interactions with hydrophobic residues (like Phe19) of the Aβ peptide. This binding competitively inhibits the addition of further Aβ monomers, thus disrupting the elongation of the fibril. The proline residue likely helps to pre-organize the peptide into a conformation that is complementary to the binding site on the Aβ fibril.

Molecular Interactions and Binding Mechanisms of Leu Pro Phe Phe Asp Acetate

Target Identification and Specificity Profiling (e.g., Receptors, Enzymes)

There are no published studies identifying the specific biological receptors, enzymes, or other molecular targets for Leu-Pro-Phe-Phe-Asp Acetate (B1210297). Without target identification, a specificity profile cannot be described.

Kinetics and Thermodynamics of Molecular Binding

No experimental data on the binding kinetics or thermodynamics of Leu-Pro-Phe-Phe-Asp Acetate are available in the scientific literature.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no published reports of Surface Plasmon Resonance (SPR) studies conducted on this compound to determine its association or dissociation rate constants.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

There is no available Isothermal Titration Calorimetry (ITC) data to describe the thermodynamic parameters (e.g., enthalpy, entropy) of any potential binding interactions for this compound.

Modulation of Target Activity and Downstream Signaling Pathways

As no molecular target for this compound has been identified, there is no information regarding its potential to modulate target activity or influence any downstream signaling pathways.

Biochemical and Cellular Activity of Leu Pro Phe Phe Asp Acetate in Vitro and Pre Clinical Models

Amylodogenesis Inhibition Studies

LPFFD is classified as a β-sheet breaker peptide, designed to interfere with the formation of amyloid fibrils. nih.gov Its efficacy and mechanisms have been explored through various biophysical and microscopic techniques.

The inhibitory properties of Leu-Pro-Phe-Phe-Asp Acetate (B1210297) on the aggregation of amyloid-beta peptides are primarily assessed using established laboratory assays. The Thioflavin T (ThT) fluorescence assay is a widely used method to quantify the formation of amyloid fibrils in solution. nih.govnih.gov ThT dye exhibits a characteristic fluorescence enhancement upon binding to the cross-β-sheet structures that are typical of amyloid fibrils. nih.gov Studies utilizing this assay can kinetically monitor fibril formation and assess the ability of inhibitor peptides like LPFFD to slow or prevent this process.

Electron Microscopy (EM), particularly transmission electron microscopy (TEM) and scanning transmission electron microscopy (STEM), provides direct visual evidence of fibril morphology. nih.gov This technique allows researchers to observe changes in the size, shape, and abundance of Aβ aggregates in the presence and absence of the inhibitor peptide. For instance, in one study analyzing the effect of LPFFD on the Aβ(25-35) fragment, in situ atomic force microscopy (AFM), a related microscopic technique, was used to analyze growth kinetics and morphology. The findings indicated that LPFFD only slightly altered the assembly kinetics of Aβ(25-35) fibrils and did not disassemble already-formed fibrils, even at high concentrations. nih.gov

Table 1: Assays for Amyloid-Beta Aggregation Inhibition

| Assay | Principle | Information Gained Regarding LPFFD Activity |

|---|---|---|

| Thioflavin T (ThT) Fluorescence | The dye intercalates with β-sheet-rich structures, leading to a measurable increase in fluorescence intensity. nih.gov | Quantifies the extent and kinetics of Aβ fibrillogenesis inhibition by LPFFD. |

| Electron Microscopy (EM/TEM/STEM) | Provides high-resolution imaging of fibrillar structures. nih.gov | Allows for the direct visualization of LPFFD's effect on the morphology and structure of Aβ aggregates. |

| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique used to visualize surface topography. nih.gov | Used to analyze the growth kinetics and morphological features of Aβ fibrils in the presence of LPFFD. nih.gov |

The molecular mechanisms by which Leu-Pro-Phe-Phe-Asp Acetate modulates fibril formation have been investigated primarily through molecular dynamics (MD) simulations and structural studies. These studies aim to understand the atomic-level interactions between LPFFD and Aβ peptides.

MD simulations suggest that LPFFD can directly interact with Aβ peptides to inhibit aggregation. One proposed mechanism is that LPFFD inhibits the conformational transition of the Aβ(1-42) C-terminus from an α-helix to a β-sheet structure. nih.gov This is a critical step in the aggregation process. The study suggests this inhibition may occur because the presence of LPFFD decreases the hydrophobicity of the C-terminus residues of Aβ(1-42) and reduces the formation probability of a key salt bridge (Asp23-Lys28) that stabilizes the β-sheet conformation. nih.gov

Other studies have focused on the binding of LPFFD to Aβ fibrils. It is thought that the peptide binds to residues on the fibril that are crucial for the recruitment of further Aβ monomers, thereby blocking the elongation of the fibril. nih.gov Research using atomic force spectroscopy has suggested that LPFFD weakens the inter-protofilament interactions within Aβ(25-35) fibrils, although it was not sufficient to cause complete disassembly of the fibrils under the tested conditions. nih.gov Computational studies have also explored how modifying LPFFD with aromatic amino acids could enhance its binding affinity to Aβ fibrils, highlighting the importance of aromatic interactions in its inhibitory function. nih.gov

Table 2: Proposed Molecular Mechanisms of LPFFD

| Mechanism | Description | Supporting Evidence |

|---|---|---|

| Inhibition of Conformational Change | Prevents the transition of the Aβ(1-42) C-terminus from an α-helical to a β-sheet conformation. nih.gov | Molecular Dynamics Simulations nih.gov |

| Weakening Fibril Stability | Reduces the strength of inter-protofilament interactions within the amyloid fibril structure. nih.gov | Force Spectroscopy nih.gov |

| Blocking Monomer Addition | Binds to key residues on the Aβ fibril, preventing the attachment of additional Aβ monomers and inhibiting fibril growth. nih.gov | Molecular Dynamics Simulations nih.gov |

Cellular Response and Viability in Research Models

The ultimate goal of inhibiting Aβ aggregation is to prevent the cellular toxicity associated with it. Research has therefore extended to cellular models to assess whether the biochemical effects of LPFFD translate into cytoprotective outcomes.

Studies have shown that LPFFD can alleviate Aβ-induced neurotoxicity. researchgate.net By preventing the formation of toxic Aβ aggregates, the peptide helps maintain neuronal health in cellular stress models. One report indicates that this pentapeptide is associated with a significant increase in neuronal survival. cpcscientific.com Aβ aggregates are known to induce cell death through various mechanisms, including the formation of pores in the cell membrane and the activation of apoptotic pathways. youtube.comfrontiersin.org By inhibiting the formation of these toxic species, LPFFD can mitigate these downstream effects and improve cell viability.

The neurotoxicity of Aβ aggregates is mediated by their interaction with various cellular components, leading to the dysregulation of critical signaling pathways. Aβ oligomers can bind to cell surface receptors, such as the p75 neurotrophin receptor (p75NTR) or the cellular prion protein (PrPC), triggering pathological signal transduction cascades. youtube.com These can include the activation of caspases, which are key executioners of apoptosis, and the induction of neuroinflammation through receptors like CD36 on microglia. youtube.com

While direct studies mapping the specific signaling changes induced by LPFFD are limited, its primary mechanism of Aβ aggregation inhibition suggests a modulatory role in these pathways. By binding to Aβ peptides, LPFFD can physically prevent them from interacting with their cell surface receptors. nih.gov This blockade of the initial protein-protein interaction would, in turn, prevent the activation of downstream death and inflammatory signaling cascades. Therefore, LPFFD's protective effect is likely achieved by preventing the Aβ-triggered corruption of normal signal transduction.

Pre-clinical in vivo Studies in Disease Models (mechanistic focus)

The therapeutic potential of this compound has been evaluated in pre-clinical animal models of Alzheimer's disease, with a focus on its mechanistic impact on disease pathology.

Reports indicate that the peptide leads to a significant reduction of amyloid plaques in two different transgenic mouse models of Alzheimer's disease. cpcscientific.com This in vivo finding corroborates the in vitro data on amyloidogenesis inhibition. Mechanistically, this reduction in plaque burden is associated with a decrease in brain inflammation and an increase in neuronal survival. cpcscientific.com Furthermore, studies in a transgenic Caenorhabditis elegans model, a simpler invertebrate system used for initial screening, also showed that LPFFD could improve survival, lending further support to its protective effects. researchgate.net These pre-clinical results demonstrate that the biochemical activity of LPFFD observed in vitro can translate to meaningful therapeutic effects on a systemic level in a living organism.

Table 3: Summary of Pre-clinical In Vivo Findings for LPFFD

| Animal Model | Observed Mechanistic Effects | Reference |

|---|---|---|

| Transgenic Alzheimer's Disease Mice | Reduction of amyloid plaques, decrease in brain inflammation, increased neuronal survival. | cpcscientific.com |

| Transgenic Caenorhabditis elegans | Improved survival. | researchgate.net |

Investigation of Biochemical Markers in Model Organisms

The inflammatory response in the brain is a critical component of Alzheimer's disease pathology. nih.gov The deposition of Aβ peptides can trigger the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and other mediators that contribute to neurodegeneration. journaltxdbu.com While it has been reported that Ac-Leu-Pro-Phe-Phe-Asp-NH2 leads to a decrease in brain inflammation in AD models, specific quantitative data on the modulation of individual biochemical markers remains to be fully elucidated in publicly available research. cpcscientific.com

Further investigation is required to quantify the specific changes in key inflammatory markers, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and others, following treatment with this compound. Such data would provide a more precise understanding of its mechanism of action in mitigating neuroinflammation.

Table 1: Effect of Ac-Leu-Pro-Phe-Phe-Asp-NH2 on Biochemical Markers in Alzheimer's Disease Models

| Biochemical Marker | Model Organism/System | Observed Effect | Quantitative Change | Reference |

|---|

Histopathological Analysis of Molecular Targets in Tissue Models

A primary molecular target in Alzheimer's disease is the aggregated amyloid-beta peptide, which forms senile plaques in the brain. nih.govnih.gov The ability of a compound to interfere with the formation of these plaques or to promote their clearance is a key area of investigation. Ac-Leu-Pro-Phe-Phe-Asp-NH2 has been reported to cause a reduction of amyloid plaques in two different transgenic Alzheimer's disease models. cpcscientific.com This finding suggests a direct or indirect interaction with the amyloidogenic pathway.

However, detailed quantitative histopathological analyses, such as the percentage reduction in plaque burden in specific brain regions (e.g., hippocampus, cortex), are not specified in the currently available literature. This quantitative information is crucial for assessing the therapeutic potential of the peptide.

Table 2: Histopathological Effects of Ac-Leu-Pro-Phe-Phe-Asp-NH2 on Amyloid Plaques

| Molecular Target | Tissue Model | Analytical Method | Observed Outcome | Quantitative Finding | Reference |

|---|

Enzyme Inhibition Kinetics and Specificity (if applicable)

Enzyme inhibition is a common therapeutic strategy for Alzheimer's disease. Key enzymatic targets include acetylcholinesterase (AChE) and β-secretase (BACE1). attogene.comnih.gov AChE inhibitors work by increasing the levels of the neurotransmitter acetylcholine, while BACE1 inhibitors aim to reduce the production of the amyloid-beta peptide. attogene.comnih.gov

Currently, there is no publicly available information from the reviewed sources to suggest that this compound or its acetylated form acts as an inhibitor of acetylcholinesterase or β-secretase. Studies on the inhibitory activity of this specific peptide against these or other relevant enzymes in the context of Alzheimer's disease are needed to determine if enzyme inhibition is a component of its mechanism of action. Therefore, data on its inhibition kinetics and specificity is not applicable at this time.

Table 3: Enzyme Inhibition Profile of this compound

| Enzyme | Substrate | Inhibitor Concentration | IC50 | Ki | Mechanism of Inhibition | Reference |

|---|---|---|---|---|---|---|

| Acetylcholinesterase | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |

Computational and in Silico Studies of Leu Pro Phe Phe Asp Acetate

Molecular Docking Simulations for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Leu-Pro-Phe-Phe-Asp Acetate (B1210297), docking simulations are instrumental in identifying its potential binding sites on target proteins.

Detailed research findings from molecular docking studies have been particularly insightful in the context of Alzheimer's disease research, where the peptide is investigated for its role as a β-sheet breaker of amyloid-β (Aβ) fibrils. cpcscientific.com Docking simulations have shown that Leu-Pro-Phe-Phe-Asp competitively binds to the central hydrophobic cluster of Aβ, a region critical for fibril assembly. The peptide occupies a groove between β-strands in Aβ42 fibrils, thereby disrupting the inter-monomer hydrogen bonding necessary for the formation of stable β-sheets. Key residues within the Aβ42 fibrils, such as Phe19 and Val36, have been identified as forming significant π-π stacking and van der Waals contacts with the aromatic side chains of the phenylalanine residues in Leu-Pro-Phe-Phe-Asp.

Table 1: Predicted Interacting Residues from Molecular Docking

| Interacting Residue in Aβ42 | Type of Interaction with Leu-Pro-Phe-Phe-Asp |

|---|---|

| Phe19 | π-π stacking |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of Leu-Pro-Phe-Phe-Asp Acetate and its complexes with biological targets. These simulations model the atomic-level movements over time, offering insights into the stability of binding and the flexibility of the peptide.

MD simulations have been employed to refine the binding poses obtained from molecular docking and to assess the stability of the Leu-Pro-Phe-Phe-Asp-Aβ fibril complex. These simulations have revealed that the peptide exhibits significant flexibility, which allows it to adapt its conformation to optimize interactions within the binding pocket. nih.govmdpi.com The stability of the complex is maintained through a network of hydrogen bonds and hydrophobic interactions.

A key finding from MD simulations is the quantification of the binding affinity using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations have shown that Leu-Pro-Phe-Phe-Asp has a significantly stronger binding energy to Aβ fibrils compared to inactive analogs. For instance, its binding energy was calculated to be -45.2 ± 3.1 kcal/mol, which is 30–40% stronger than that of an inactive analog, Leu-His-Phe-Phe-Asp (-32.4 ± 2.8 kcal/mol). This difference is attributed to more favorable electrostatic complementarity and hydrophobic interactions.

Table 2: Comparative Binding Affinities from MD Simulations

| Peptide | Target | Binding Energy (kcal/mol) |

|---|---|---|

| Leu-Pro-Phe-Phe-Asp | Aβ fibrils | -45.2 ± 3.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a compound with its biological activity. For this compound, QSAR studies can be used to predict the bioactivity of novel analogs and to guide the design of more potent derivatives.

Table 3: Hypothetical QSAR Descriptors for Leu-Pro-Phe-Phe-Asp Analogs

| Descriptor | Description | Potential Impact on Activity |

|---|---|---|

| Hydrophobicity (logP) | The lipophilicity of the peptide. | Influences membrane permeability and interaction with hydrophobic pockets. |

| Molecular Weight | The mass of the peptide. | Can affect diffusion and accessibility to the target site. |

| Number of Hydrogen Bond Donors/Acceptors | The capacity for forming hydrogen bonds. | Crucial for specific interactions with the target protein. |

Such a model could then be used to predict the activity of new, unsynthesized peptide sequences, thereby streamlining the drug discovery process.

Virtual Screening and Ligand Design Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, virtual screening can be employed to discover novel peptides or small molecules that mimic its bioactivity.

The process typically involves creating a 3D model of the target's binding site, often derived from crystal structures or homology modeling. This model is then used as a filter to screen a virtual library of compounds. The screening can be based on shape complementarity (structure-based virtual screening) or similarity to the known active ligand, Leu-Pro-Phe-Phe-Asp (ligand-based virtual screening).

Furthermore, computational ligand design methodologies can be used to rationally modify the structure of Leu-Pro-Phe-Phe-Asp to improve its properties. This can involve in silico mutations of the peptide sequence, where each amino acid is systematically replaced by others to predict the effect on binding affinity and selectivity. nih.gov

Table 4: Methodologies in Virtual Screening and Ligand Design

| Methodology | Description | Application to Leu-Pro-Phe-Phe-Asp |

|---|---|---|

| Structure-Based Virtual Screening | Docking large compound libraries into the target's binding site. | To identify novel compounds that can disrupt Aβ fibrillogenesis. |

| Ligand-Based Virtual Screening | Searching for compounds with similar properties to Leu-Pro-Phe-Phe-Asp. | To find molecules with similar pharmacophoric features. |

Pathway Enrichment Analysis for Mechanistic Insight

Pathway enrichment analysis is a bioinformatics method used to identify biological pathways that are disproportionately represented in a large set of genes or proteins. While this technique is more commonly applied to transcriptomic or proteomic data, it can be conceptually extended to understand the broader biological impact of a molecule like this compound.

By identifying the direct molecular target of the peptide, researchers can then use pathway analysis tools to explore the downstream signaling cascades that are modulated by its binding. For example, if Leu-Pro-Phe-Phe-Asp is found to interact with a specific kinase, pathway enrichment analysis could reveal its influence on cell proliferation, apoptosis, or inflammatory pathways.

While direct pathway enrichment analyses for this compound are not yet widely published, this approach holds significant promise for a more holistic understanding of its mechanism of action beyond its immediate binding event.

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| Leu-His-Phe-Phe-Asp |

| Leu-Pro-Arg-Asp-Ala |

| Pro-Phe-Phe |

Structure Activity Relationship Sar and Peptide Design Principles for Leu Pro Phe Phe Asp Acetate Analogs

Systematic Alanine (B10760859) Scanning and Residue Substitution Studies

Alanine scanning is a widely used technique in peptide research to determine the contribution of individual amino acid side chains to the peptide's biological activity and binding affinity. researchgate.net In this method, each residue in the peptide sequence is systematically replaced with alanine. A significant loss of activity upon substitution indicates that the original residue is critical for function, often referred to as a "hotspot." researchgate.netchemrxiv.org

Computational alanine scanning and residue substitution studies on LPFFD have provided insights into the roles of its constituent amino acids. A key study compared the active LPFFD peptide with an inactive analog, LHFFD (Leu-His-Phe-Phe-Asp), using molecular dynamics simulations. nih.gov The substitution of Proline (Pro) at the second position with Histidine (His) resulted in a weaker interaction with the Aβ fibril. nih.gov This highlights the importance of the Pro residue in establishing contacts that compete with those necessary for maintaining the β-sheet structure of the fibril. nih.gov The proline residue's unique cyclic structure introduces a specific conformational rigidity that is apparently crucial for the inhibitory activity of LPFFD. nih.govnih.gov

Impact of Chirality (e.g., D-amino acid substitutions) on Activity and Stability in Research Settings

In nature, proteins are constructed almost exclusively from L-amino acids. nih.gov The introduction of their stereoisomers, D-amino acids, into a peptide sequence is a common strategy to enhance proteolytic stability and modulate biological activity. nih.govresearchgate.netresearchgate.net Proteolytic enzymes are stereospecific and often cannot cleave peptide bonds involving D-amino acids, which can significantly increase the peptide's half-life in biological fluids. nih.govresearchgate.net

While specific studies on D-amino acid substitutions within LPFFD are not detailed in the provided results, the general principles are highly relevant for designing its analogs. Substituting one or more L-amino acids with their D-enantiomers can lead to several outcomes:

Increased Stability : Enhanced resistance to degradation by proteases is a primary advantage. researchgate.net

Altered Conformation : The introduction of a D-amino acid can change the peptide's secondary structure. For instance, a peptide with a right-handed α-helical conformation may adopt a left-handed helix if all residues are replaced with their D-isomers. nih.gov Peptides with α-helices and long β-sheets are generally less sensitive to D-amino acid replacements than those with short β-sheets. nih.govresearchgate.net

Modified Bioactivity : The change in conformation and stability can lead to retained, enhanced, or even diminished biological activity, depending on the specific substitution and its role in receptor binding or interaction with the target. nih.gov

Conformational Constraints and Their Influence on Bioactivity

The three-dimensional shape of a peptide is critical to its function. nih.gov However, short linear peptides like LPFFD are often conformationally flexible. Introducing constraints can lock the peptide into its bioactive conformation, leading to increased potency, selectivity, and stability. nih.govnih.gov

The Proline residue at the second position of LPFFD inherently provides a conformational constraint due to its rigid ring structure, which limits the rotational freedom of the peptide backbone. nih.govnih.gov Molecular dynamics simulations have shown that LPFFD can inhibit the conformational transition of Aβ from an α-helix to a β-sheet structure, a key event in fibril formation. nih.gov This inhibitory action is attributed to LPFFD binding to Aβ and decreasing the hydrophobicity of its C-terminus residues and reducing the formation probability of a critical salt bridge (Asp23-Lys28). nih.gov

Other methods to introduce conformational constraints in peptide design include:

Macrocyclization : Covalently linking the N- and C-termini or side chains to create a cyclic peptide. nih.govnih.gov

Incorporation of specific amino acids : Using residues like α-aminoisobutyric acid (Aib) that favor specific turn structures. nih.gov

Rational Design of Peptide Analogs for Enhanced Selectivity or Potency (in research tools)

Rational design of peptide analogs involves making specific, targeted modifications to the parent sequence to improve desired properties. nih.gov For LPFFD, research has focused on enhancing its binding affinity to Aβ fibrils.

One approach involved modifying the LPFFD peptide by adding various aromatic amino acids (Histidine, Phenylalanine, Tryptophan, and Tyrosine) to investigate the role of aromatic interactions in binding. nih.govresearchgate.net Molecular dynamics simulations revealed that the orientation and electrostatic complementarity of the modified peptide with the Aβ fibril were crucial for binding. nih.govresearchgate.net

Key findings from these studies include:

Tryptophan-modified LPFFD peptides showed the best binding affinities with the Aβ fibrils. nih.govresearchgate.netresearchgate.net

The placement of the aromatic amino acids was important, with modifications at the N-terminus generally resulting in more contacts with the fibril than those at the C-terminus. nih.govresearchgate.net

Simply increasing the aromatic content did not guarantee improved binding; the specific positioning and interaction were more critical. nih.govresearchgate.net

Another rational design strategy involves using the LPFFD sequence as a template to create a library of peptides, such as one based on the sequence XX-P-XXX (where X is any amino acid), to screen for novel inhibitors with enhanced properties. scienceopen.com

Role of Terminal Modifications in Modulating Biological Activity

The N- and C-termini of peptides are susceptible to degradation by exopeptidases. Modifying these terminals is a standard strategy to block enzymatic cleavage and enhance peptide stability and bioavailability. nih.govnih.gov

For the LPFFD peptide, terminal modifications have been shown to be highly effective. The parent peptide was modified to create Ac-LPFFD-NH₂ , also known as iAβ5p. nih.govcpcscientific.com This analog incorporates two key modifications:

N-terminal Acetylation (Ac-) : A cap is added to the N-terminal amine group.

C-terminal Amidation (-NH₂) : The C-terminal carboxyl group is converted to an amide.

These modifications successfully enhanced the stability of the peptide in both human plasma and cerebrospinal fluid (CSF). nih.gov This demonstrates that terminal blocking is a critical design principle for improving the drug-like properties of LPFFD-based research compounds. nih.govcpcscientific.com

Advanced Research Methodologies and Experimental Design Considerations

Reproducibility and Standardization of Peptide Research Protocols

Strategies for Addressing Batch Variability in Peptide Synthesis

The synthesis of peptides like Leu-Pro-Phe-Phe-Asp, commonly performed via solid-phase peptide synthesis (SPPS), is susceptible to batch-to-batch variability. sigmaaldrich.comacs.org This variability can stem from several factors, including the efficiency of coupling reactions, the purity of reagents, and the conditions of cleavage and purification. acs.org

Aggregation of the growing peptide chain on the solid support is a major cause of sequence-dependent variability in synthetic efficiency. sigmaaldrich.com This can lead to incomplete reactions and the generation of deletion sequences, impacting the purity and yield of the final product. sigmaaldrich.comvapourtec.com

Strategies to mitigate batch variability include:

Real-time Monitoring: Techniques like monitoring pressure changes in a variable bed flow reactor can provide real-time feedback on coupling efficiency and resin swelling, allowing for immediate adjustments to the synthesis protocol. rsc.orgresearchgate.net

Optimized Synthesis Protocols: The use of structure-disrupting elements, such as pseudoproline dipeptides, can minimize aggregation. sigmaaldrich.com Additionally, optimizing solvents, coupling times, and using resins with good swelling properties can enhance synthetic outcomes. sigmaaldrich.comacs.org

Convergent Synthesis: A fragment-based approach, where smaller peptide fragments are synthesized and then ligated, can potentially lead to higher yields and purer products compared to linear synthesis. acs.org

Thorough Characterization: Each batch of synthesized Leu-Pro-Phe-Phe-Asp acetate (B1210297) should be rigorously characterized using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure identity, purity, and consistency. nih.govusp.org

Advanced Spectroscopic and Biophysical Techniques

To elucidate the function and mechanism of action of Leu-Pro-Phe-Phe-Asp acetate, researchers employ a range of sophisticated spectroscopic and biophysical methods.

Fluorescence Spectroscopy in Protein-Peptide Interactions

Fluorescence spectroscopy is a powerful and versatile tool for studying the interactions between peptides and proteins. nih.govunito.it This technique can provide information on binding affinities, kinetics, and conformational changes upon binding. nih.govpepdd.com

In the context of this compound, fluorescence spectroscopy can be used to:

Determine Binding Constants: By monitoring changes in fluorescence intensity, anisotropy, or resonance energy transfer (FRET), the binding affinity of the peptide to its target protein can be quantified. nih.govpepdd.com

Probe Conformational Changes: Intrinsic protein fluorescence, primarily from tryptophan and tyrosine residues, can be sensitive to the local environment. unito.it Changes in the fluorescence spectrum upon peptide binding can indicate conformational shifts in the protein. unito.it

Utilize Labeled Peptides: If the target protein lacks suitable intrinsic fluorophores, the peptide itself can be fluorescently labeled. pepdd.comnih.gov This allows for direct monitoring of the peptide's binding behavior. pepdd.com

Table 1: Common Fluorescence Techniques for Protein-Peptide Interaction Studies

| Technique | Principle | Information Obtained |

| Fluorescence Intensity | Measures the change in the total fluorescence emission of a fluorophore upon binding. | Binding affinity (Kd) |

| Fluorescence Anisotropy/Polarization | Measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. pepdd.com | Binding affinity (Kd), stoichiometry |

| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity. nih.gov | Proximity of binding partners, conformational changes |

| Fluorescence Correlation Spectroscopy (FCS) | Analyzes fluctuations in fluorescence intensity as fluorescent molecules diffuse through a small observation volume. nih.gov | Diffusion coefficients, binding constants, concentrations |

Advanced Microscopy Techniques for Cellular Localization (e.g., TEM)

Understanding the subcellular localization of this compound is crucial for deciphering its biological function. Advanced microscopy techniques, particularly Transmission Electron Microscopy (TEM), offer high-resolution imaging to visualize the peptide within cellular structures. utah.edunih.gov

TEM allows for the direct visualization of peptide complexes or peptide-induced structures within the cell at the nanoscale. researchgate.netresearchgate.net For instance, if this compound is part of a nanoparticle delivery system, TEM can be used to observe the uptake and intracellular trafficking of these nanoparticles. nih.gov Correlative Light and Electron Microscopy (CLEM) can further enhance these studies by combining the specificity of fluorescence labeling with the high-resolution structural information of EM. nih.gov

Statistical Analysis in Peptide Research

Nonlinear Regression for Dose-Response Studies (EC50/IC50)

Dose-response studies are fundamental in pharmacology to determine the concentration of a compound required to elicit a specific biological response. visikol.com For this compound, this could involve measuring its efficacy (EC50) in activating a signaling pathway or its potency (IC50) in inhibiting an enzyme or cellular process. visikol.comazurebiosystems.com

Dose-response data typically follow a sigmoidal relationship, which is best described by a nonlinear regression model, often a four-parameter logistic (4PL) equation. nih.govresearchgate.netyoutube.com This model allows for the accurate determination of the EC50 or IC50 value, which represents the concentration at which 50% of the maximal effect or inhibition is observed. visikol.comnih.gov

Table 2: Key Parameters in a Four-Parameter Logistic (4PL) Dose-Response Model

| Parameter | Description |

| Top Asymptote | The maximum response of the assay. youtube.com |

| Bottom Asymptote | The minimum response of the assay. youtube.com |

| Hill Slope | Describes the steepness of the curve. youtube.com |

| EC50/IC50 | The concentration that gives a response halfway between the top and bottom asymptotes. nih.govresearchgate.net |

Using nonlinear regression for dose-response analysis provides more accurate and reliable estimates of potency compared to simpler linear methods, especially when dealing with the full sigmoidal curve. nih.govnih.gov Software packages like GraphPad Prism are commonly used to perform these analyses. youtube.com

ANOVA and Post-Hoc Tests for Multi-Group Comparisons

To rigorously assess the biological effects of this compound, particularly in studies involving multiple treatment groups, Analysis of Variance (ANOVA) is a critical statistical tool. This method allows for the simultaneous comparison of the means of three or more groups to determine if at least one group is statistically different from the others. For instance, in preclinical studies investigating the neuroprotective properties of this compound, researchers might compare outcomes between a control group, a group receiving a placebo, and several groups receiving different concentrations of the peptide. biorxiv.orgmdpi.comnih.gov

A typical experimental design could involve primary cortical cultures where neuronal viability is assessed after exposure to an excitotoxic agent with and without the presence of this compound at varying concentrations. In such a multi-group scenario, a one-way ANOVA would be initially employed to test the null hypothesis that there are no differences in neuronal survival across the groups. biorxiv.orgnih.gov If the ANOVA yields a statistically significant result (typically a p-value less than 0.05), it indicates that not all group means are equal. biorxiv.org

However, ANOVA does not specify which particular groups are different from each other. Therefore, post-hoc tests are subsequently conducted to make these pairwise comparisons. nih.gov Commonly used post-hoc tests in peptide research include:

Tukey's Honestly Significant Difference (HSD) Test: This test is often used when the sample sizes of the groups are equal and compares all possible pairs of means. nih.gov

Dunnett's Multiple Comparisons Test: This test is particularly useful when researchers have a single control group that they wish to compare with all other treatment groups. mdpi.com

Sidak's Multiple Comparisons Test: This is another method used for pairwise comparisons, often as an alternative to Tukey's test. nih.gov

Table 1: Application of ANOVA and Post-Hoc Tests in Hypothetical this compound Study

| Statistical Test | Purpose | Example Application |

| One-Way ANOVA | To compare the means of three or more independent groups. | Comparing neuronal survival rates in control, vehicle-treated, and multiple this compound concentration groups. biorxiv.orgnih.gov |

| Two-Way ANOVA | To examine the influence of two different categorical independent variables on one continuous dependent variable. | Assessing the impact of both this compound treatment and duration of exposure on amyloid-beta plaque formation. mdpi.comnih.gov |

| Tukey's HSD | Post-hoc test to identify which specific group means are different from each other after a significant ANOVA result. | Pairwise comparison of all treatment groups to pinpoint the effective concentration range of this compound. nih.gov |

| Dunnett's Test | Post-hoc test for comparing several treatment groups to a single control group. | Determining which concentrations of this compound show a statistically significant neuroprotective effect compared to the untreated control. mdpi.com |

Bioinformatic Tools for Peptide Sequence Analysis and Prediction

Bioinformatic tools are indispensable for the analysis and prediction of the functional and structural properties of peptides like this compound from their amino acid sequence. nih.govyoutube.com Given that this peptide is an inhibitor of amyloid-beta fibrillogenesis, bioinformatic approaches are particularly valuable for understanding its mechanism of action and for designing potentially more potent analogues. nih.gov

Several computational methods and databases are leveraged in peptide research:

Sequence Alignment and Homology Searching: Tools such as BLAST (Basic Local Alignment Search Tool) are used to search databases like UniProt and PepBank to identify known proteins or peptides with similar sequences. nih.gov This can provide initial clues about the potential biological function and evolutionary conservation of this compound.

Amyloid Propensity Prediction: A key application of bioinformatics in the context of this peptide is the prediction of its ability to interact with and disrupt amyloidogenic sequences. nih.gov Various algorithms and web servers, such as AmyloGram and BetaSerpentine, are designed to predict the amyloidogenic propensity of a peptide sequence. oup.comresearchgate.net These tools can help to computationally model how this compound might interfere with the aggregation of amyloid-beta.

Physicochemical Property Prediction: Web-based tools like ProtParam can calculate various physicochemical properties of a peptide from its sequence, including its molecular weight, theoretical isoelectric point (pI), amino acid composition, and instability index. youtube.com These parameters are important for experimental design, for instance, in developing purification protocols or assessing peptide stability.

Secondary Structure Prediction: Predicting the secondary structure (e.g., alpha-helix, beta-sheet) of this compound can offer insights into its three-dimensional conformation and how it might interact with target molecules. nih.gov

Peptide Databases: Repositories such as Peptipedia v2.0 and BactPepDB serve as comprehensive sources of information on known peptides, including their biological activities, physicochemical properties, and relevant literature. nih.govoup.com These databases can be mined to find peptides with similar characteristics to this compound, aiding in comparative studies and hypothesis generation.

The integration of these bioinformatic tools allows researchers to build predictive models of the peptide's behavior, guiding further experimental validation and optimization of its therapeutic potential. oup.com

Table 2: Bioinformatic Resources for this compound Research

| Bioinformatic Tool/Database | Function | Relevance to this compound |

| BLAST | Sequence similarity searching. | Identifying homologous peptides and potential off-target interactions. |

| AmyloGram | Predicts the amyloidogenic propensity of a peptide sequence. researchgate.net | Assessing the peptide's potential to interact with and modulate amyloid-beta aggregation. researchgate.net |

| BetaSerpentine | Reconstructs amyloid structures from sequence data. oup.com | Modeling the structural basis of the interaction between the peptide and amyloid-beta fibrils. oup.com |

| ProtParam | Computes physicochemical parameters of a protein or peptide. youtube.com | Predicting properties like solubility, stability, and isoelectric point for experimental planning. youtube.com |

| Peptipedia v2.0 | A comprehensive peptide sequence database with functional and physicochemical data. oup.com | Comparing the properties of this compound with other known bioactive peptides. oup.com |

| PepBank | A database of peptides from text mining and public sources. nih.gov | Discovering related peptides and their documented biological activities. nih.gov |

Leu Pro Phe Phe Asp Acetate As a Research Tool and Future Directions

Utility as a Probe for Molecular Pathways and Interactions

Leu-Pro-Phe-Phe-Asp Acetate (B1210297), often referred to in its amide form as Ac-LPFFD-NH2 or as the beta-sheet breaker peptide iAbeta5p, has proven to be an invaluable tool for investigating the molecular pathways underlying Alzheimer's disease. Its primary recognized function is as an inhibitor of amyloid-beta (Aβ) fibrillogenesis, the process by which Aβ peptides misfold and aggregate into the characteristic plaques found in the brains of Alzheimer's patients.

The peptide's efficacy as a probe stems from its ability to interact directly with Aβ peptides. Molecular docking and simulation studies have shown that LPFFD binds to Aβ, thereby interfering with the conformational changes that lead to the formation of toxic beta-sheet structures. nih.gov Research has demonstrated that this interaction can prevent the formation of new amyloid fibrils and even disassemble pre-existing ones in vitro. deepdyve.com

Key research findings have validated its utility in cellular and animal models of Alzheimer's disease. For instance, studies have shown that treatment with an iAbeta5p peptide can significantly increase neuronal survival and decrease brain inflammation in transgenic mouse models of the disease. nih.gov Furthermore, in vivo studies have demonstrated a reduction in cerebral Aβ deposition and a complete blockage of amyloid fibril formation in a rat brain model of amyloidosis. deepdyve.com These neuroprotective effects are associated with improved cognitive function, as evidenced by the prevention of spatial memory impairments in rats with induced Aβ deposits.

The mechanism behind these effects is thought to involve the disruption of inter-protofilament interactions within the growing amyloid fibrils, effectively weakening their structure. nih.gov By acting as a probe to disrupt this key pathological process, Leu-Pro-Phe-Phe-Asp Acetate allows researchers to dissect the intricate molecular events that lead to neurodegeneration in Alzheimer's disease.

Table 1: Summary of Research Findings on this compound as a Molecular Probe

| Research Area | Model System | Key Findings |

| Amyloid Fibrillogenesis Inhibition | In vitro assays | Inhibits Aβ fibril formation and disassembles pre-formed fibrils. deepdyve.com |

| Neuroprotection | Cell culture | Prevents neuronal death induced by Aβ fibrils. |

| Cognitive Function | Rat model of Alzheimer's disease | Prevents Aβ-induced spatial memory impairments. |

| Amyloid Deposition | Transgenic mouse and rat models | Reduces cerebral Aβ deposition and brain inflammation. nih.govdeepdyve.com |

| Molecular Mechanism | Molecular dynamics simulations | Binds to Aβ, inhibiting the transition to a beta-sheet conformation. nih.gov |

Application in the Development of Peptide-Based Research Materials

The self-assembling properties of peptides are increasingly being harnessed to create novel biomaterials for a range of research and biomedical applications, including the development of hydrogels for three-dimensional cell culture and drug delivery. While direct evidence for the use of this compound in forming such materials is not yet prominent in the literature, the characteristics of its constituent amino acids suggest its potential in this area.

Peptide self-assembly is often driven by a combination of hydrophobic and aromatic interactions. The Leu-Pro-Phe-Phe-Asp sequence contains both hydrophobic (Leucine, Proline, Phenylalanine) and aromatic (Phenylalanine) residues, which are known to promote the formation of ordered nanostructures. The diphenylalanine (Phe-Phe) motif, in particular, is a well-established driver of self-assembly into nanotubes and hydrogels. nih.govacs.org The presence of this motif within the LPFFD sequence provides a strong rationale for its potential to form self-assembling materials.

Furthermore, the inclusion of Leucine (B10760876) and Aspartic acid can contribute to the amphiphilicity of the peptide, a key factor in the formation of stable hydrogels. For instance, the Leu-Asp-Val (LDV) motif has been successfully integrated into self-assembling peptides to create bioactive hydrogels that mimic the extracellular matrix and support cell adhesion and growth. acs.orgrsc.org

The development of hydrogels from this compound or its derivatives could provide a unique research tool. Such a material could be used to study the interactions between cells and amyloidogenic peptides in a three-dimensional environment that more closely mimics the brain's architecture. Additionally, these hydrogels could be explored as a vehicle for the localized and sustained release of therapeutic agents targeting amyloid plaques.

Insights for the Design of Advanced Peptide Scaffolds for Drug Discovery Research

The Leu-Pro-Phe-Phe-Asp sequence serves as an important scaffold for the rational design of more potent and specific inhibitors of amyloid aggregation. By understanding the structure-activity relationship of this peptide, researchers can make targeted modifications to enhance its therapeutic potential.

Molecular dynamics simulations have been instrumental in providing insights into how modifications to the LPFFD sequence can improve its binding to Aβ fibrils. One study systematically replaced amino acids in the LPFFD sequence with other aromatic amino acids to investigate the impact on binding affinity. The findings revealed that the orientation and electrostatic complementarity of the modified peptides were crucial for their interaction with the amyloid fibrils. researchgate.net

Table 2: Impact of Aromatic Modifications on the Binding Affinity of LPFFD to Amyloid-β Fibrils

| Modified Peptide Sequence | Key Modification | Impact on Binding Affinity |

| Trp-Pro-Phe-Phe-Asp | Leucine to Tryptophan | Enhanced binding affinity |

| Leu-Pro-Trp-Phe-Asp | Phenylalanine to Tryptophan | Varied impact based on position |

| Leu-Pro-Phe-Trp-Asp | Phenylalanine to Tryptophan | Varied impact based on position |

This research demonstrated that tryptophan-modified LPFFD peptides exhibited the best binding affinities, suggesting that increasing the aromatic interactions can strengthen the inhibition of Aβ aggregation. researchgate.net These studies provide a clear roadmap for the design of novel peptide-based drugs for Alzheimer's disease, where the LPFFD sequence acts as a foundational template. The goal is to develop peptide mimetics with improved stability, bioavailability, and efficacy.

Emerging Research Areas and Unexplored Mechanisms

While the primary focus of research on this compound has been on its role in Alzheimer's disease, there are emerging areas of investigation and unexplored mechanisms that warrant further exploration.

The detailed mechanism by which LPFFD inhibits Aβ aggregation is an area of active research. Molecular dynamics simulations have begun to unravel the atomic-level interactions, suggesting that LPFFD binding decreases the hydrophobicity of the C-terminus of Aβ and reduces the probability of a key salt bridge formation (Asp23-Lys28), both of which are critical for the conformational shift to a beta-sheet structure. nih.gov However, a complete understanding of the kinetic and thermodynamic parameters of this interaction is still needed.

Furthermore, the potential application of beta-sheet breaker peptides like iAbeta5p extends beyond Alzheimer's disease. A number of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease, are also characterized by the misfolding and aggregation of specific proteins into beta-sheet-rich structures. The principles learned from the interaction of LPFFD with Aβ could be applied to design similar peptide-based inhibitors for these other proteinopathies. A patent by Applied Research Systems has already claimed the use of such peptides for a range of amyloid-related disorders, including dementia pugilistica and hereditary cerebral hemorrhage with amyloidosis. bioworld.com

The exploration of these new therapeutic targets and a deeper dive into the fundamental mechanisms of action represent exciting future directions for research involving this compound and related beta-sheet breaker peptides.

Q & A

Q. What are the recommended methods for synthesizing Leu-Pro-Phe-Phe-Asp Acetate with high purity?

Solid-phase peptide synthesis (SPPS) is the standard method, followed by HPLC purification to achieve >95% purity. Characterization should include mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. Acetate salt formation is typically achieved via ion-exchange chromatography .

Q. Which analytical techniques are essential for characterizing this compound in drug delivery studies?

Key techniques include:

Q. How should this compound be stored to maintain stability in long-term studies?

Store lyophilized peptide at -20°C in a desiccated environment. For reconstituted solutions, use sterile buffers (e.g., PBS) and aliquot to avoid freeze-thaw cycles. Stability should be monitored via HPLC every 3–6 months to detect degradation .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound during in vitro assays?

Implement stringent quality control (QC) protocols:

Q. What experimental strategies are effective in elucidating the binding mechanisms of this compound with amyloid-beta aggregates?

Combine biophysical and computational approaches:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters.

- Molecular Docking Simulations : Predict interaction sites using software like AutoDock Vina. Validate findings with mutagenesis studies on key residues (e.g., Phe-Phe motif) .

Q. How to resolve discrepancies in bioactivity data of this compound across different cell models?

- Control Experiments : Include peptide-free controls to rule out buffer effects.

- Endotoxin Testing : Use the Limulus Amebocyte Lysate (LAL) assay to exclude contamination.

- Assay Optimization : Standardize cell passage numbers, serum concentrations, and incubation times. Cross-validate results with orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products